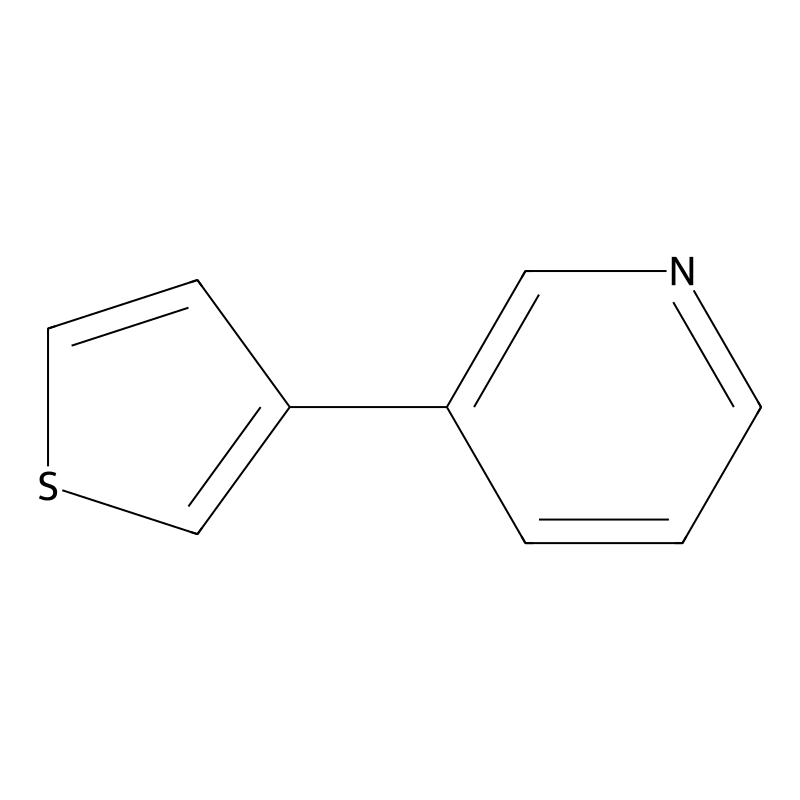

3-(3-Thienyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research Availability:

Potential Research Areas:

Despite the lack of specific research on 3-(3-Thienyl)pyridine, its structure suggests potential applications in various scientific fields:

- Organic Chemistry: The compound's structure, containing a pyridine and a thienyl ring, might be of interest for studies in organic synthesis and functionalization. Researchers could explore its reactivity and potential uses as a building block for more complex molecules.

- Material Science: The aromatic nature and potential conjugation in 3-(3-Thienyl)pyridine could lead to investigations into its electrical conductivity, self-assembly, or light-emitting properties relevant to material science [, ].

- Medicinal Chemistry: The presence of heterocyclic rings, like pyridine and thienyl, is common in many bioactive molecules. Therefore, 3-(3-Thienyl)pyridine could be a starting point for the development of new drugs or pharmaceutical compounds, although further research is needed to explore this possibility [].

3-(3-Thienyl)pyridine is an organic compound characterized by its unique structure, which consists of a pyridine ring substituted with a thienyl group at the 3-position. Its molecular formula is C₉H₇NS, and it has a molecular weight of 161.23 g/mol. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry. The thienyl group contributes to its electronic properties, making it a subject of interest in research related to photoluminescence and drug development .

- Oxidation: It can be oxidized to produce sulfoxides or sulfones, enhancing its reactivity and potential applications in organic synthesis.

- Reduction: The thienyl moiety can be reduced to yield thiols, which may serve as intermediates in further synthetic pathways.

- Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with various aryl halides, facilitating the creation of more complex heteroaryl compounds .

Research indicates that derivatives of 3-(3-Thienyl)pyridine exhibit significant biological activity:

- Antiproliferative Effects: Some derivatives have shown promising antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapeutics.

- Antimicrobial Properties: Studies have highlighted the antimicrobial potential of certain thienyl-pyridine derivatives, indicating their relevance in drug discovery and development.

Several methods exist for synthesizing 3-(3-Thienyl)pyridine:

- Direct Synthesis from Pyridine and Thiophene: This method involves the direct reaction between pyridine and thiophene under specific conditions to yield 3-(3-Thienyl)pyridine.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with thienyl and pyridyl aluminum reagents allows for efficient synthesis of this compound .

- Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving suitable precursors, which can introduce the thienyl group onto the pyridine ring.

3-(3-Thienyl)pyridine has diverse applications across various fields:

- Organic Electronics: It is used in the development of organic field-effect transistors due to its favorable electronic properties.

- Photoluminescent Materials: Derivatives are explored for their luminescent properties, making them suitable for use in light-emitting devices.

- Dyes and Pigments: The compound serves as a precursor for synthesizing dyes used in textiles, showcasing its utility in the dye industry.

Studies on 3-(3-Thienyl)pyridine have focused on its interactions with biological systems and other chemical entities:

- Drug Delivery Systems: Research has investigated its incorporation into lipid membranes and nanoliposomes for enhanced drug delivery capabilities, emphasizing its role in pharmaceutical formulations.

- Metal Complexation: Interaction with metal ions has been studied, leading to the formation of metal complexes that possess unique optical properties, useful in sensing applications .

Several compounds share structural similarities with 3-(3-Thienyl)pyridine. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-(2-Thienyl)pyridine | Thienyl group at the 2-position of pyridine | Different regioselectivity affects reactivity |

| 2-(3-Thienyl)pyridine | Thienyl group at the 2-position | Similar reactivity but different application potentials |

| 3-Pyridylthiophene | Pyridyl group attached to thiophene | Focused on electronic applications |

| 5-Methyl-3-thiophenepyridine | Methyl substitution enhances solubility | Increased solubility for biological studies |

The uniqueness of 3-(3-Thienyl)pyridine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds. Its distinct electronic properties make it particularly valuable for applications in organic electronics and photonics.

Common Names and Synonyms

3-(3-Thienyl)pyridine is recognized by several common names and synonyms in chemical literature and commercial databases [1] [4] [5]. The most frequently used alternative designations include:

Primary Common Names:

- 3-(3-Thienyl)pyridine (most common commercial designation) [1] [4]

- 3-(thiophen-3-yl)pyridine (systematic variant) [1] [4]

- 3-thiophen-3-ylpyridine (condensed form) [1] [4]

Additional Synonyms:

- Pyridine, 3-(3-thienyl)- (Chemical Abstracts Service index name) [4] [5]

- 3-(THIEN-3-YL)PYRIDINE (abbreviated form) [5]

- AKOS BAR-1390 (commercial code) [5]

These synonymous names reflect different naming conventions used across various chemical databases and commercial suppliers [4] [6]. The diversity in nomenclature arises from different approaches to representing the thiophene substituent, with some sources using "thienyl" while others prefer "thiophen-3-yl" to specify the attachment point more explicitly [1] [4].

Commercial chemical suppliers often employ proprietary naming systems or abbreviated forms for cataloging purposes [5]. For instance, some databases list the compound under product-specific codes or use simplified representations that maintain chemical accuracy while facilitating database searches [4] [7].

The variation in common names also reflects regional and institutional preferences in chemical nomenclature [6]. However, all these synonyms refer to the identical chemical structure characterized by the molecular formula C₉H₇NS and the specific connectivity pattern of a thiophene ring attached to position 3 of a pyridine ring [1] [4].

Registry Numbers and Database Identifiers

3-(3-Thienyl)pyridine is catalogued across multiple chemical databases and registries with specific numerical identifiers that facilitate precise compound identification and information retrieval [1] [8].

Primary Registry Numbers:

| Database/Registry | Identifier | Database Type | Primary Use |

|---|---|---|---|

| Chemical Abstracts Service (CAS) | 21308-81-6 | Chemical Registry | Chemical substance identification |

| PubChem Compound ID (CID) | 595254 | Chemical Database | Chemical information retrieval |

| ChEMBL Database | CHEMBL361153 | Bioactivity Database | Bioactivity and drug discovery |

| ChemSpider ID | 517450 | Chemical Structure Database | Chemical structure searching |

The Chemical Abstracts Service registry number 21308-81-6 serves as the definitive identifier for 3-(3-Thienyl)pyridine in chemical literature and regulatory documentation [1] [4] [6]. This number provides unambiguous identification across international chemical databases and ensures consistency in scientific communication [4].

Structural Classification Systems

3-(3-Thienyl)pyridine belongs to several hierarchical classification categories within organic chemistry, each providing insight into its structural features and chemical behavior [1] [12].

Primary Structural Classifications:

| Classification Level | Classification | Description |

|---|---|---|

| Chemical Class | Heterocyclic organic compound | Organic compound containing heteroatoms in cyclic structure |

| Compound Type | Thienylpyridine derivative | Pyridine ring substituted with thiophene moiety |

| Ring System | Bicyclic heteroaromatic system | Two connected aromatic heterocyclic rings |

| Heteroatom Content | Two heteroatoms (nitrogen, sulfur) | Nitrogen in pyridine, sulfur in thiophene ring |

| Aromatic Character | Fully aromatic | Delocalized π-electron system |

| Functional Groups | Pyridine ring, thiophene ring | Six-membered pyridine, five-membered thiophene |

| Substituent Pattern | 3-substituted pyridine | Thiophene attached at position 3 of pyridine |

| Molecular Geometry | Planar aromatic rings | Coplanar arrangement of aromatic systems |

Heterocyclic Classification:

The compound falls within the broad category of heterocyclic compounds, which are cyclic organic molecules containing at least one heteroatom (non-carbon atom) within the ring structure [12]. Specifically, 3-(3-Thienyl)pyridine contains two types of heteroatoms: nitrogen in the pyridine ring and sulfur in the thiophene ring [1] [12].

Aromatic System Classification:

Both constituent rings exhibit aromatic character, placing the compound in the heteroaromatic class [13] [12]. The pyridine ring represents a six-membered heteroaromatic system with one nitrogen atom, while the thiophene ring constitutes a five-membered heteroaromatic system with one sulfur atom [13] [12].

Functional Group Classification:

From a functional group perspective, the compound combines two distinct heterocyclic aromatic systems [13]. The pyridine component provides basic nitrogen functionality, while the thiophene component contributes sulfur-containing aromatic character [3] [13].

Substitution Pattern Classification:

The compound is classified as a 3-substituted pyridine, indicating that the substituent (thiophene ring) is attached to the carbon atom at position 3 of the pyridine ring [1]. This substitution pattern influences the compound's electronic properties and reactivity compared to other positional isomers [13].

Molecular Architecture Classification:

The overall molecular architecture represents a biaryl system where two aromatic heterocycles are directly connected through a carbon-carbon bond . This structural motif is common in pharmaceutical and materials chemistry applications [12].